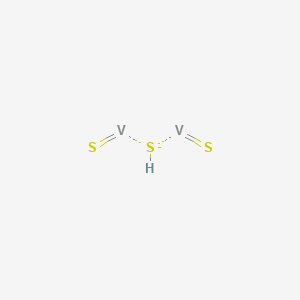
Vanadium sulfide, VS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadium sulfide can be synthesized using various methods, including:
Solvo-/Hydrothermal Method: This involves the reaction of vanadium precursors with sulfur sources in a solvent at elevated temperatures and pressures.
Molecular Beam Epitaxy: This method involves the deposition of vanadium and sulfur atoms onto a substrate under controlled conditions to form thin layers of vanadium sulfide.
Chemical Vapor Deposition: This technique involves the reaction of vanadium and sulfur-containing gases at high temperatures to form vanadium sulfide films on a substrate.
Industrial Production Methods
Industrial production of vanadium sulfide typically involves high-temperature solid-state reactions between vanadium and sulfur or their compounds. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of pure vanadium sulfide.
Chemical Reactions Analysis
Vanadium sulfide undergoes various chemical reactions, including:
Oxidation: Vanadium sulfide can be oxidized to form vanadium oxides and sulfur oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Vanadium sulfide can be reduced to elemental vanadium and hydrogen sulfide using reducing agents such as hydrogen gas.
Substitution: Vanadium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogen atoms, such as selenium or tellurium.
Common reagents used in these reactions include oxygen, hydrogen, and chalcogen compounds. The major products formed from these reactions are vanadium oxides, elemental vanadium, hydrogen sulfide, and substituted vanadium chalcogenides.
Scientific Research Applications
Vanadium sulfide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which vanadium sulfide exerts its effects depends on its application. In energy storage, vanadium sulfide acts as a cathode material by undergoing reversible redox reactions with lithium ions, leading to the storage and release of electrical energy . In catalysis, vanadium sulfide provides active sites for chemical reactions, facilitating the conversion of reactants to products . In electronics, vanadium sulfide’s metallic properties and spin polarization enable its use in electronic and spintronic devices .
Comparison with Similar Compounds
Vanadium sulfide can be compared with other transition metal dichalcogenides, such as molybdenum disulfide and tungsten disulfide. While all three compounds have similar layered structures, vanadium sulfide is unique due to its metallic properties and high spin polarization . Molybdenum disulfide and tungsten disulfide, on the other hand, are semiconductors and are widely studied for their electronic and optoelectronic applications.
Similar Compounds
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
- Vanadium tetrasulfide (VS₄)
Vanadium sulfide’s uniqueness lies in its combination of metallic properties, high spin polarization, and potential for various applications in energy storage, catalysis, and electronics.
Properties
Molecular Formula |
HS3V2- |
|---|---|
Molecular Weight |
199.1 g/mol |
IUPAC Name |
sulfanide;sulfanylidenevanadium |
InChI |
InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |
InChI Key |
GDBFWDHFJUDBOT-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].S=[V].S=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















